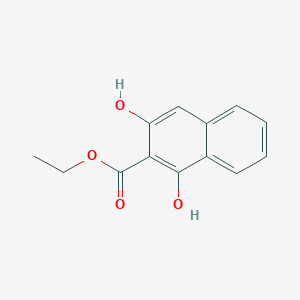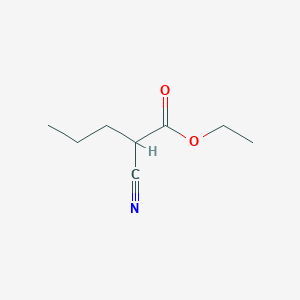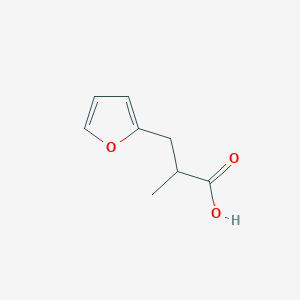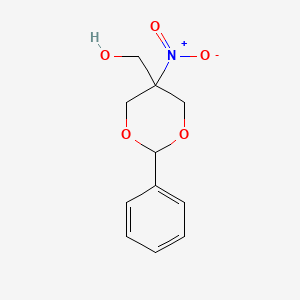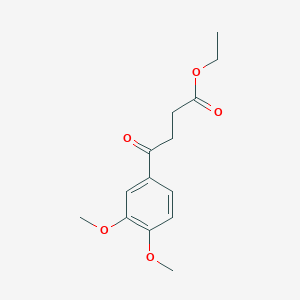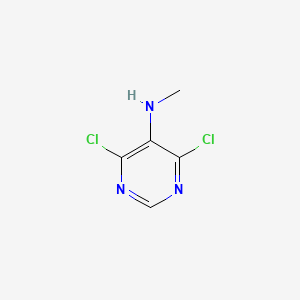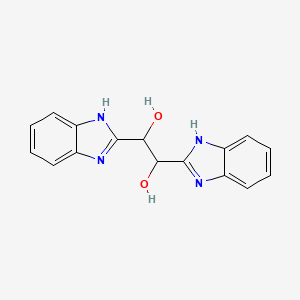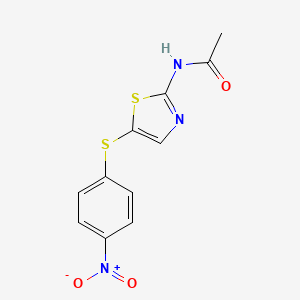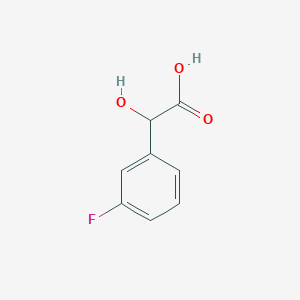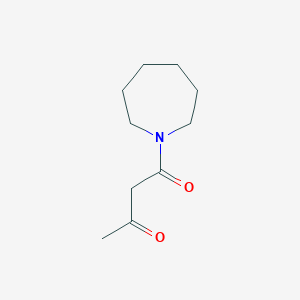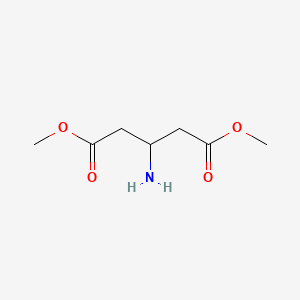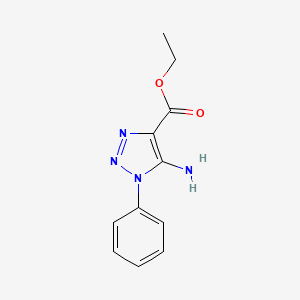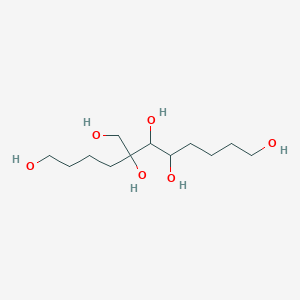
5-Hydroxymethyl-1,5,6,7,11-undecanepentol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxymethyl-1,5,6,7,11-undecanepentol, also known as HUMP, is a polyol compound that has gained significant attention in the scientific community due to its potential applications in various fields. HUMP is a versatile compound that can be synthesized using different methods, and its unique properties make it an attractive candidate for different research applications.
Aplicaciones Científicas De Investigación
Tissue Distribution and Epigenetic Role
- The study by Globisch et al. (2010) on 5-Hydroxymethylcytosine (hmC) in mammalian tissue discusses the potential epigenetic role of hydroxymethylated compounds. They found that hmC is present in all tissues, with the highest concentrations in neuronal cells, suggesting its significance in gene expression regulation and potential applications in neuroscience and epigenetics research Globisch et al., 2010.
Chemical Synthesis and Molecular Behavior
- Matsuo et al. (1987) conducted a conformational analysis and epoxidation study on dolabellane diterpenoid containing 1,5-undecadiene. Their work highlights the significance of structural analysis in understanding the chemical behavior of complex molecules, which could be relevant for synthetic chemistry applications involving 5-Hydroxymethyl-1,5,6,7,11-undecanepentol Matsuo et al., 1987.
Catalytic Processes and Value-Added Derivatives
- The catalytic conversion of 5-hydroxymethylfurfural to various chemicals, as reviewed by Kong et al. (2018), demonstrates the versatility of hydroxymethylated compounds in producing value-added derivatives. This could imply potential applications in catalysis and material science for 5-Hydroxymethyl-1,5,6,7,11-undecanepentol Kong et al., 2018.
Enzymatic Synthesis and Polymer Applications
- The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan by Jiang et al. (2014) suggests potential applications of hydroxymethylated compounds in producing environmentally friendly materials. This research could hint at the use of 5-Hydroxymethyl-1,5,6,7,11-undecanepentol in similar applications Jiang et al., 2014.
Propiedades
IUPAC Name |
5-(hydroxymethyl)undecane-1,5,6,7,11-pentol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O6/c13-7-3-1-5-10(16)11(17)12(18,9-15)6-2-4-8-14/h10-11,13-18H,1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAOGONWTRLGHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(C(C(CCCCO)(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxymethyl-1,5,6,7,11-undecanepentol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

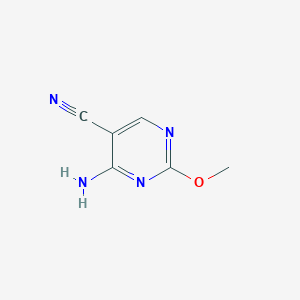
![2-[(2-Bromophenyl)methylideneamino]guanidine](/img/structure/B1331107.png)
